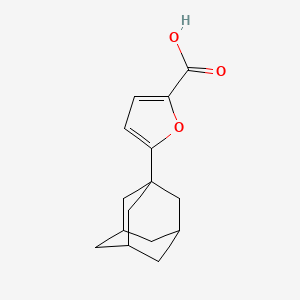
5-(1-Adamantyl)-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate .Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid .Aplicaciones Científicas De Investigación
- Anti-inflammatory Properties : 5-(1-Adamantyl)-2-furoic acid exhibits anti-inflammatory effects, making it a potential candidate for drug development .
- Antimicrobial Activity : Researchers have explored its antimicrobial properties, which could contribute to novel antibiotics or antifungal agents .
- Functional Polymers : The compound’s reactivity allows for the creation of high-energy fuels, oils, and bulky polymers. These polymers, known as diamond-like materials, have unique properties and applications .
- Catalytic Transformations : Quantum-chemical calculations have been employed to understand the electronic structure of adamantane derivatives, including 5-(1-Adamantyl)-2-furoic acid. These insights aid in designing efficient catalysts for chemical transformations .
- Functionalization Reactions : Researchers explore the compound’s reactivity for functional group modifications, such as introducing double bonds or side-chain bonds .
- Functional Group Transformations : Researchers investigate its reactivity in various reactions, including acylation, amidation, and cyclization .
- High-Energy Fuels : The compound’s adamantane core contributes to the synthesis of stable and high-energy fuels. These fuels could find applications in propulsion systems or energy storage .
Pharmaceutical Research and Drug Development
Materials Science and Nanotechnology
Chemical Catalysis and Organic Synthesis
Organic Synthesis and Chemical Methodology
Energy Storage and Conversion
Mecanismo De Acción
Target of Action
Adamantane derivatives, which include 5-(1-adamantyl)-2-furoic acid, are known for their diverse applications in medicinal chemistry . They have been associated with antiviral activity against influenza and HIV viruses, and also exhibit antimicrobial and anti-inflammatory activities .
Mode of Action
Adamantane derivatives are known to interact with their targets in a unique way due to their structural, biological, and stimulus-responsive properties . For instance, some adamantane derivatives are known to inhibit viral replication .
Biochemical Pathways
It’s known that adamantane derivatives, including 5-(1-adamantyl)-2-furoic acid, can undergo various radical-based functionalization reactions . These reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
It’s known that adamantane derivatives, including 5-(1-adamantyl)-2-furoic acid, undergo metabolism involving highly efficient sequential adamantyl hydroxylation and oxidative defluorination pathways .
Result of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, including their use as antiviral, antimicrobial, and anti-inflammatory agents .
Action Environment
It’s known that the reactivity of adamantane derivatives can offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Propiedades
IUPAC Name |
5-(1-adamantyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(17)12-1-2-13(18-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAJVICIOWBOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

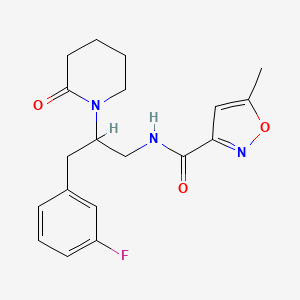
![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine](/img/structure/B2418036.png)
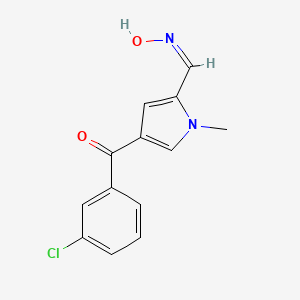
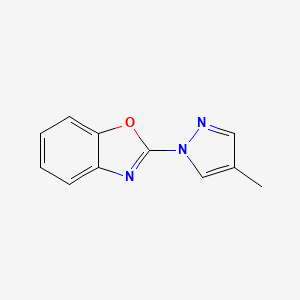
![1-[3-(4-Fluorophenoxy)propyl]piperazine](/img/structure/B2418043.png)
![1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2418044.png)
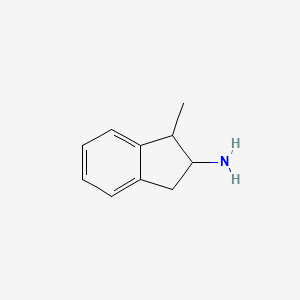
![3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2418046.png)
![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2418048.png)
![9-Butyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]pu rine-6,8-dione](/img/structure/B2418049.png)
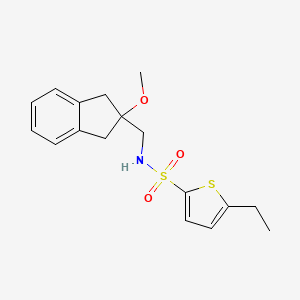
![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
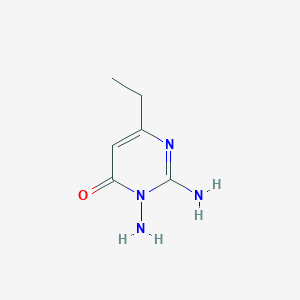
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2418057.png)